1R-Dapagliflozin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

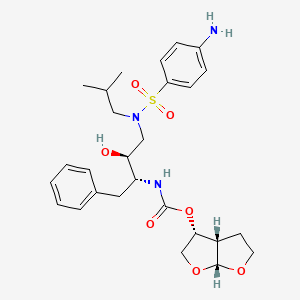

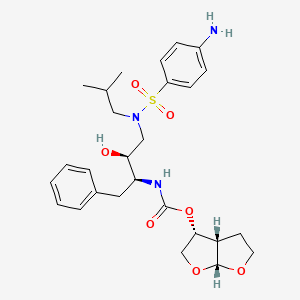

Dapagliflozin, also known as 1R-Dapagliflozin, is a medication used to treat type 2 diabetes . It is also used to treat adults with heart failure and chronic kidney disease . Dapagliflozin works by inhibiting sodium-glucose co-transporter 2 (SGLT2) in the renal proximal convoluted tubule to reduce glucose reabsorption and increase urinary glucose excretion .

Synthesis Analysis

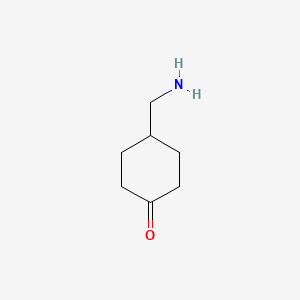

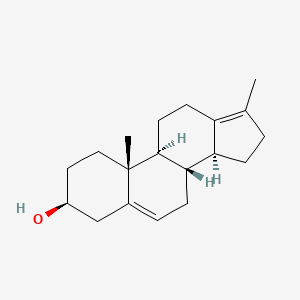

Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .

Molecular Structure Analysis

Dapagliflozin is an aryl glycoside with significant effect as glucose-lowering agents . The biological properties exhibited by the sugar derivatives enable potential applications in synthetic organic chemistry or in medicinal chemistry .

Chemical Reactions Analysis

Dapagliflozin exhibited distinct physical properties depending upon the differences in solid form and also showed significant differences in solid-state behavior in the stress stability test .

Physical And Chemical Properties Analysis

Dapagliflozin exhibited distinct physical properties depending upon the differences in solid form and also showed significant differences in solid-state behavior in the stress stability test .

Scientific Research Applications

Mechanism of Action and Efficacy in Diabetes Management

Dapagliflozin operates by inhibiting the SGLT2 protein in the renal proximal tubules, leading to increased urinary glucose excretion and, consequently, reduced blood glucose levels. This mechanism is insulin-independent, making dapagliflozin a complementary therapy to other antihyperglycemic drugs. Extensive clinical trials have demonstrated its efficacy in reducing glycosylated hemoglobin, fasting plasma glucose levels, and body weight over both short and long-term periods, while maintaining a low risk of hypoglycemia (Plosker, 2014); (Paik & Blair, 2019).

Cardiovascular and Renal Benefits

Recent approvals by the FDA and European Union have expanded dapagliflozin's indications to include the treatment of heart failure with reduced ejection fraction (HFrEF), irrespective of diabetes status. The DAPA-HF trial highlighted dapagliflozin's capacity to significantly lower the risk of worsening heart failure or cardiovascular death in patients with HFrEF. These benefits are consistent across various patient populations, including those with a history of cardiovascular disease and those with mild renal impairment, underscoring dapagliflozin's potential in cardiovascular risk management and its well-tolerated safety profile (Palandurkar & Kumar, 2022).

Expanding Indications: Heart Failure and Chronic Kidney Disease

Dapagliflozin's role has been further explored in the context of chronic kidney disease (CKD) and heart failure, extending beyond its original application in diabetes management. Studies have found dapagliflozin to be effective in reducing the risk of cardiovascular mortality or hospitalization for heart failure in a broad spectrum of patients, including those without diabetes, offering a novel approach to managing these conditions (Blair, 2021); (Kurata & Nangaku, 2022).

Mechanism of Action

Target of Action

1R-Dapagliflozin, also known as (2R,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, primarily targets the sodium-glucose cotransporter 2 (SGLT2) which is located in the proximal tubule of the nephron . SGLT2 facilitates 90% of glucose reabsorption in the kidneys .

Mode of Action

This compound interacts with its target, SGLT2, by inhibiting it. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen and lowers the renal threshold for glucose . As a result, glucose is excreted in the urine, allowing for better glycemic control and potentially weight loss in patients with type 2 diabetes mellitus .

Biochemical Pathways

This compound influences glucose metabolism, specifically the glycolysis/gluconeogenesis and pentose phosphate pathways . It also impacts the gut microbiota–tryptophan metabolism–GLP-1 axis, promoting β-cell regeneration .

Pharmacokinetics

The pharmacokinetic profile of this compound in patients with non-diabetic kidney disease appears similar to the profile of patients with diabetic kidney disease . The plasma exposure of this compound was associated with changes in risk markers for kidney disease .

Result of Action

The molecular and cellular effects of this compound’s action include increased levels of sex hormone-binding globulin, transferrin receptor protein 1, disintegrin, and metalloprotease-like decysin-1 and apolipoprotein A-IV, and decreased levels of complement C3, fibronectin, afamin, attractin, xanthine, and uric acid . It also promotes β-cell regeneration by upregulating GLP-1 production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of this compound has been considered to result in insignificant environmental risk . Furthermore, the cardiorenal efficacy and safety of this compound were consistent with and without background use of cardiovascular medications .

Safety and Hazards

Future Directions

Increasing evidence of the beneficial effects on morbidity and mortality in patients with Type 2 diabetes and concurrent heart failure, acute MI and renal failure are likely to see the usage of dapagliflozin in patients with these comorbidities increase over the next 5 years . A better understanding of the role these agents have in impacting the progression of ischemic heart disease in individuals with T2DM will have a substantial impact in our management of this patient population .

Biochemical Analysis

Biochemical Properties

1R-Dapagliflozin interacts with the SGLT2, a transmembrane protein almost exclusively expressed on proximal renal tubule . By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to urinary glucose excretion . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to lower blood glucose level, upregulate plasma insulin level, and increase islet area in db/db mice . It also reshapes gut microbiota and modulates microbiotic and plasmatic metabolites related to tryptophan metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to SGLT2, inhibiting glucose reabsorption in the proximal tubules of the kidney . This leads to urinary glucose excretion, thereby improving glycemic control in patients with T2DM .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant changes over time. For instance, it significantly decreased HbA1c, BMI, and HOMA-IR in T2D patients after 12 weeks of treatment . It also caused clear separations of proteomics and metabolomics data between the baseline and after treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, once-daily dapagliflozin treatment over 2 weeks significantly lowered fasting and fed glucose levels at doses ranging from 0.1 to 1.0 mg/kg .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose metabolism. It influences this pathway by inhibiting SGLT2, thereby reducing renal glucose reabsorption . This leads to changes in metabolic flux and metabolite levels, particularly glucose.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with SGLT2 . It has extensive extravascular distribution, with a mean volume of distribution of 118 L .

Subcellular Localization

The subcellular localization of this compound is predominantly at the S1 segment of the proximal tubule of the kidney, where SGLT2 is expressed . This localization allows this compound to effectively inhibit SGLT2 and reduce renal glucose reabsorption .

properties

IUPAC Name |

(2R,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHXJTBJCFBINQ-YMQHIKHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)

![5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester](/img/structure/B571525.png)

![(3S,8R,9S,10R,17S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571539.png)